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Compound of Interest

Compound Name: OXi8007

Cat. No.: B1683792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
OXi8007 is a novel, water-soluble, indole-based vascular disrupting agent (VDA) with

significant potential in oncology.[1] It is a phosphate prodrug of the potent tubulin

polymerization inhibitor, OXi8006.[1][2] Structurally inspired by combretastatin A-4, OXi8007 is

designed to overcome the poor water solubility of its active counterpart, OXi8006, thereby

enhancing its potential for clinical development.[1] This technical guide provides a

comprehensive overview of the molecular structure, synthesis, mechanism of action, and key

experimental data related to OXi8007.

Molecular Structure and Properties
OXi8007 is chemically known as sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-

trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate. It is a salt of a phosphate ester derivative

of OXi8006. The key physicochemical properties of OXi8007 are summarized in the table

below.
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Property Value Reference

CAS Number 288847-41-6 [2]

Chemical Formula C26H26NNaO10P [2]

Molecular Weight 567.44 g/mol N/A

Appearance
Not specified in retrieved

results
N/A

Solubility Water-soluble [1]

The molecular structure of OXi8007 is depicted below:

Synthesis of OXi8007
The synthesis of OXi8007 is a multi-step process that begins with the construction of the core

indole scaffold of its active form, OXi8006, followed by a phosphorylation step to yield the final

prodrug. The overall synthetic strategy was developed by the Pinney Laboratory.[3]

Synthesis of OXi8006 (Active Compound)
A plausible synthetic route to OXi8006, based on the literature, is outlined below. This involves

the formation of a 2-aryl-3-aroyl-indole core.
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Synthetic approach for OXi8006.

Experimental Protocol for OXi8006 Synthesis (Representative):

Aza-Michael Addition: A substituted o-iodoaniline is reacted with a diaryl acetylenic ketone in

the presence of a suitable base to form the corresponding enaminone intermediate.

Intramolecular Heck Reaction: The enaminone intermediate undergoes a palladium-

catalyzed intramolecular Heck reaction to form the indole ring system.

Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield the

final product, OXi8006.

Phosphorylation of OXi8006 to OXi8007
The final step in the synthesis of OXi8007 is the phosphorylation of the free hydroxyl group of

OXi8006.

OXi8006

Phosphorylation

Phosphorylating
Agent (e.g., POCl3)

Hydrolysis
(e.g., NaOH) OXi8007
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Final phosphorylation step to yield OXi8007.

Experimental Protocol for Phosphorylation (Representative):

Phosphorylation: OXi8006 is treated with a phosphorylating agent, such as phosphorus

oxychloride (POCl₃), in the presence of a base (e.g., pyridine or triethylamine) in an

anhydrous solvent at low temperature.

Hydrolysis: The resulting phosphate ester is hydrolyzed with a base, such as sodium

hydroxide, to yield the disodium phosphate salt, OXi8007. The product is then purified,

typically by chromatography or recrystallization.

Mechanism of Action
OXi8007 functions as a prodrug that is rapidly converted to its active form, OXi8006, in vivo by

ubiquitous phosphatases.[4] OXi8006 then exerts its anti-cancer effects by targeting the tumor

vasculature.

The proposed mechanism of action is as follows:

Activation: The phosphate group of OXi8007 is cleaved by non-specific phosphatases,

releasing the active compound OXi8006.[4]

Tubulin Binding: OXi8006 enters endothelial cells and binds to the colchicine-binding site on

β-tubulin.[4]

Microtubule Depolymerization: This binding inhibits tubulin polymerization, leading to the net

depolymerization of microtubules.[4]

Cytoskeletal Reorganization: The disruption of the microtubule network activates the RhoA

signaling pathway.[4]

Vascular Disruption: Activation of RhoA and its downstream effectors, such as ROCK, leads

to increased phosphorylation of myosin light chain, resulting in actin stress fiber formation,

endothelial cell contraction, and increased vascular permeability.[4] This ultimately leads to

the disruption of the tumor vasculature, causing hemorrhagic necrosis and tumor cell death.
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Signaling pathway of OXi8007's mechanism of action.
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Quantitative Data
The biological activity of OXi8007 and its active form OXi8006 has been evaluated in various in

vitro and in vivo models.

In Vitro Cytotoxicity
Cell Line Compound GI₅₀ (nM) Reference

DU-145 (Prostate) OXi8006 36 [1]

MDA-MB-231 (Breast) OXi8006 32 [4]

Activated HUVECs OXi8006 41 [4]

Tubulin Polymerization Inhibition
Compound IC₅₀ (µM) Reference

OXi8006 1.1 [1]

In Vivo Vascular Disruption (MDA-MB-231-luc Xenograft
Model)

Treatment Dose (mg/kg)
Time Post-
Treatment

% BLI Signal
Reduction

Reference

OXi8007 350 6 hours > 93% [2]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT or Sulforhodamine B Assay)
Cell Seeding: Cancer cells (e.g., DU-145, MDA-MB-231) are seeded in 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of OXi8006 or OXi8007 for a

specified period (e.g., 48-72 hours).
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Staining: After incubation, the cells are fixed and stained with a protein-binding dye (e.g.,

Sulforhodamine B) or incubated with MTT reagent.

Measurement: The absorbance is read using a microplate reader.

Data Analysis: The GI₅₀ (concentration that causes 50% growth inhibition) is calculated from

the dose-response curves.

Tubulin Polymerization Assay
Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system,

and a fluorescent reporter is prepared.

Compound Addition: OXi8006 is added to the reaction mixture at various concentrations.

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is

monitored over time using a fluorometer.

Data Analysis: The IC₅₀ (concentration that inhibits tubulin polymerization by 50%) is

determined.

In Vivo Vascular Disruption Assay (Dynamic
Bioluminescence Imaging)

Tumor Model: Immunocompromised mice are subcutaneously or orthotopically implanted

with luciferase-expressing cancer cells (e.g., MDA-MB-231-luc).

Baseline Imaging: Once tumors are established, baseline bioluminescence imaging (BLI) is

performed after intraperitoneal injection of D-luciferin.

Drug Administration: OXi8007 is administered to the mice via a suitable route (e.g.,

intraperitoneal injection).

Post-Treatment Imaging: BLI is performed at various time points after drug administration

(e.g., 2, 6, 24 hours).
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Data Analysis: The bioluminescence signal intensity is quantified and compared to the

baseline to determine the extent of vascular disruption.
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Workflow for in vivo vascular disruption assessment using BLI.

Conclusion
OXi8007 is a promising vascular disrupting agent with a well-defined mechanism of action. Its

water-soluble nature as a prodrug of the potent tubulin inhibitor OXi8006 makes it an attractive

candidate for further preclinical and clinical investigation in the treatment of solid tumors. The

data presented in this guide highlight its potent anti-vascular and cytotoxic effects, providing a

solid foundation for researchers and drug development professionals interested in this class of

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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